6-Methoxy-2-thionaphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

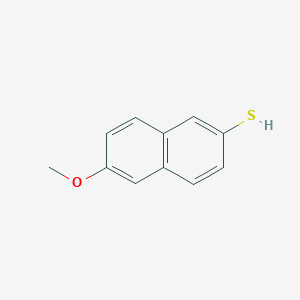

6-Methoxy-2-thionaphthol is an aromatic thiol compound with the molecular formula C₁₁H₁₀OS It is a derivative of naphthol, where the hydroxyl group is replaced by a thiol group and a methoxy group is attached to the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thionaphthol can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2-naphthol with thionyl chloride in the presence of a phase-transfer catalyst. This reaction typically occurs at room temperature and results in the formation of 6-methoxy-2-naphthyl sulfonyl chloride, which is then reduced to this compound .

Industrial Production Methods: For industrial production, the synthesis method involves using sodium naphthalene sulfonate as a raw material and dichloromethane, chloroform, or carbon tetrachloride as solvents. Thionyl chloride is added dropwise at normal temperature to obtain 2-naphthalene sulfonyl chloride, which is then reduced to this compound . This method is advantageous due to its low cost, ease of operation, and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxy-2-thionaphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The compound can be reduced using reagents such as sodium borohydride or triphenylphosphine.

Substitution: It can participate in substitution reactions with aryl halides in the presence of copper(I) iodide and potassium carbonate.

Major Products Formed:

Oxidation: Disulfides

Reduction: Corresponding thiols

Substitution: Aryl thiols

Applications De Recherche Scientifique

Medicinal Chemistry

Key Applications:

- Intermediate in Drug Synthesis: 6-Methoxy-2-thionaphthol serves as an important intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like nabumetone. The compound is involved in the metabolic pathway leading to the active form of nabumetone, which is known for its analgesic properties .

- Phototoxicity Studies: Research has shown that the compound undergoes photodecarboxylation when exposed to light, leading to the generation of reactive species that can influence biological activity. This property is significant for understanding the phototoxic effects of certain drugs .

Case Study:

A study published in PubMed examined the photophysical behavior of 6-methoxy-2-naphthylacetic acid (a metabolite of nabumetone) and demonstrated its ability to generate radical cations upon excitation. This mechanism was linked to its phototoxic effects, highlighting the importance of understanding such reactions in drug development .

Key Applications:

- Synthesis of Functional Materials: this compound can be utilized in synthesizing advanced materials such as organic semiconductors and polymers due to its electronic properties.

- Catalysis: The compound has been investigated as a catalyst in various organic reactions, particularly those involving sulfur chemistry.

Case Study:

Research has shown that thionaphthols can participate in cyclization reactions to form complex molecular structures, including thiochromenes. A recent study demonstrated an efficient method for synthesizing these compounds using S-aryl propargyl thioethers, showcasing the versatility of thionaphthols in organic synthesis .

Mécanisme D'action

The mechanism of action of 6-Methoxy-2-thionaphthol involves its interaction with various molecular targets. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparaison Avec Des Composés Similaires

2-Thionaphthol: Lacks the methoxy group, making it less reactive in certain chemical reactions.

6-Methoxy-2-naphthol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

Uniqueness: 6-Methoxy-2-thionaphthol is unique due to the presence of both a methoxy and a thiol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Activité Biologique

6-Methoxy-2-thionaphthol, a sulfur-containing derivative of naphthol, has garnered attention for its diverse biological activities. This compound is structurally characterized by a methoxy group at the 6-position and a thioether functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and synthesis methods.

This compound (C11H10O2S) is a thionaphthol derivative with notable chemical properties that influence its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially aiding in cellular permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and oxidative stress.

Case Study: Cytotoxicity Against A549 Cells

A study investigating the effects of various naphthoquinone derivatives on A549 human lung carcinoma cells revealed that compounds structurally related to this compound significantly reduced cell viability. The study reported an IC50 value of approximately 20 µM for related compounds, indicating effective cytotoxic activity at relatively low concentrations .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | ~20 | Induces apoptosis and ROS formation |

| Doxorubicin | 100 | Standard chemotherapeutic agent |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Apoptosis : Treatment with this compound activates apoptotic pathways, evidenced by increased caspase activity in treated cells.

- Inhibition of COX Enzymes : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach is through the alkylation of 2-naphthol with a suitable thioether precursor under basic conditions.

General Synthesis Pathway:

- Starting Material : 2-Naphthol

- Reagents : Methyl iodide or a similar alkylating agent.

- Catalyst : Base such as potassium carbonate.

- Reaction Conditions : Reflux in an organic solvent like dimethylformamide (DMF).

Research Findings

Recent research has focused on enhancing the efficacy and selectivity of this compound through structural modifications. For instance, the introduction of various substituents on the naphthalene ring has been shown to affect both solubility and biological activity.

Summary of Findings:

- Cytotoxicity : Significant reduction in viability in cancer cell lines at low micromolar concentrations.

- Mechanistic Insights : Induction of apoptosis and ROS formation as primary modes of action.

- Structural Modifications : Variations in substituents can enhance or diminish biological activity.

Propriétés

IUPAC Name |

6-methoxynaphthalene-2-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSIEWDCUOZTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.